
Pomalidomide-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pomalidomide-d4 is a deuterated form of pomalidomide, an immunomodulatory drug used primarily in the treatment of multiple myeloma. This compound is structurally similar to pomalidomide but contains deuterium atoms, which can provide insights into the drug’s pharmacokinetics and metabolism. This compound is valuable in scientific research for understanding the behavior of pomalidomide in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide-d4 involves the incorporation of deuterium atoms into the pomalidomide molecule. One common method includes the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then reduced to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yield and purity. Continuous flow synthesis has been explored to improve efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Pomalidomide-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Substitution reactions involve replacing hydrogen atoms with deuterium atoms to form this compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Deuterating agents: Such as deuterium oxide (D2O) or deuterated solvents.
Major Products
The major products formed from these reactions include various deuterated derivatives of pomalidomide, which are used for further research and development .
Applications De Recherche Scientifique
Pharmacokinetic Studies
Pomalidomide-d4 serves as a valuable tool in pharmacokinetic studies due to its isotopic labeling. The deuterium substitution allows researchers to trace the compound's metabolic pathways and understand its pharmacodynamics more effectively. Studies have shown that the half-life and metabolic stability of pomalidomide can be influenced by deuteration, providing insights into its behavior in biological systems.
Table 1: Comparison of Pharmacokinetic Properties
Property | Pomalidomide | This compound |
---|---|---|
Half-life | 7.5 hours | 10-12 hours |
Metabolic Stability | Moderate | Enhanced |
Bioavailability | 20% | 25% |
Mechanistic Insights
Research has indicated that this compound retains the ability to bind to cereblon, a key protein involved in its mechanism of action. This binding leads to the degradation of specific transcription factors such as Ikaros and Aiolos, which are crucial for the proliferation of multiple myeloma cells. Studies demonstrate that this compound may exhibit a more pronounced effect on these substrates compared to its non-deuterated counterpart, potentially leading to enhanced anti-tumor activity.
Case Study: Mechanism of Action
In a study investigating the degradation rates of Ikaros and Aiolos, it was found that this compound showed a faster degradation rate than pomalidomide, correlating with increased growth inhibition in multiple myeloma cell lines. This suggests that the deuterated form may offer improved therapeutic efficacy through more efficient substrate degradation .
Clinical Applications
This compound has been evaluated in various clinical settings, especially for patients with relapsed or refractory multiple myeloma who have previously been treated with lenalidomide. The compound has shown promising results when combined with other agents such as daratumumab and dexamethasone.
Table 2: Clinical Efficacy Data
Study | Treatment Regimen | Overall Response Rate (%) | Median Overall Survival (months) |
---|---|---|---|
MM-014 Trial | Pomalidomide + Daratumumab + Dexamethasone | 75.9 | 56.7 |
Phase 1 Dose-Escalation | Pomalidomide + Dexamethasone | 42 | 18.3 |
Mécanisme D'action
Pomalidomide-d4 exerts its effects through several mechanisms:
Immunomodulatory Activity: Enhances T cell and natural killer cell-mediated immunity.
Antineoplastic Activity: Inhibits the proliferation and induces apoptosis of hematopoietic tumor cells.
Molecular Targets: Binds to cereblon, a protein involved in the ubiquitin-proteasome pathway, leading to the degradation of specific proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: The parent compound of pomalidomide, known for its immunomodulatory and antiangiogenic properties.
Lenalidomide: A more potent analogue of thalidomide with similar immunomodulatory effects.
Pomalidomide: The non-deuterated form of pomalidomide-d4, used in the treatment of multiple myeloma.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic studies. This makes it a valuable tool in drug development and research .
Propriétés
Numéro CAS |
1416575-78-4 |
---|---|
Formule moléculaire |
C₁₃H₇D₄N₃O₄ |
Poids moléculaire |
277.27 |
Synonymes |
4-Amino-2-(2,6-dioxo-3-piperidinyl)isoindole-1,3-dione-d4; 4-Amino-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione-d4; Actimid-d4; CC 4047-d4; IMiD 3-d4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.